2-{4-[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
Overview
Description
2-{4-[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a benzothiophene core, a piperazine ring, and a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a series of reactions starting from a suitable thiophene derivative. Chlorination is often employed to introduce the dichloro substituents.
Piperazine Coupling: The benzothiophene derivative is then coupled with piperazine under conditions that facilitate the formation of the carbonyl linkage.
Thiazole Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and benzothiophene rings.
Reduction: Reduction reactions may target the carbonyl group or the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules.
Industrial Chemistry: It may find applications in the synthesis of advanced materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}-N-(2,6-dimethylphenyl)acetamide
- 3,6-dichloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide
Uniqueness
The uniqueness of 2-{4-[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide lies in its combination of structural features, which may confer specific biological activities or chemical reactivity not observed in similar compounds.
Properties
IUPAC Name |
2-[4-(3,6-dichloro-1-benzothiophene-2-carbonyl)piperazin-1-yl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24Cl2N4O2S2/c1-15-3-4-17(11-16(15)2)20-14-35-26(29-20)30-22(33)13-31-7-9-32(10-8-31)25(34)24-23(28)19-6-5-18(27)12-21(19)36-24/h3-6,11-12,14H,7-10,13H2,1-2H3,(H,29,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABBHRFYFVGVSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CN3CCN(CC3)C(=O)C4=C(C5=C(S4)C=C(C=C5)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl2N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501110588 | |
Record name | 4-[(3,6-Dichlorobenzo[b]thien-2-yl)carbonyl]-N-[4-(3,4-dimethylphenyl)-2-thiazolyl]-1-piperazineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501110588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
559.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883547-95-3 | |
Record name | 4-[(3,6-Dichlorobenzo[b]thien-2-yl)carbonyl]-N-[4-(3,4-dimethylphenyl)-2-thiazolyl]-1-piperazineacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883547-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(3,6-Dichlorobenzo[b]thien-2-yl)carbonyl]-N-[4-(3,4-dimethylphenyl)-2-thiazolyl]-1-piperazineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501110588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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